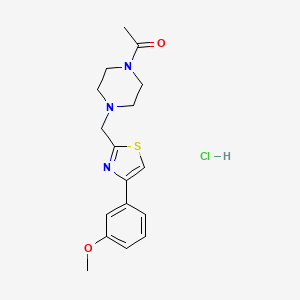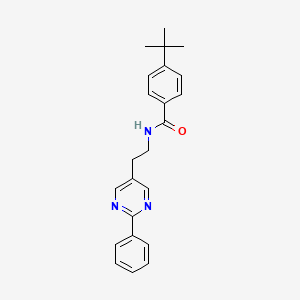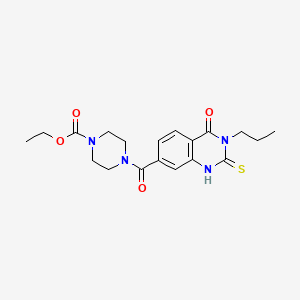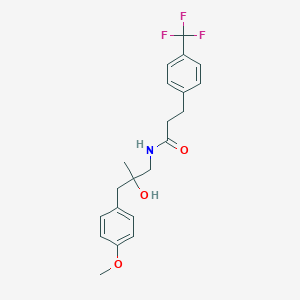![molecular formula C16H21ClN4O2 B2790648 tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate CAS No. 1251021-83-6](/img/no-structure.png)
tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate, commonly known as BCI-838, is a chemical compound gaining attention from pharmaceutical industries and researchers due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound involves the reaction of di-tert-butyl dicarbonate with 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .Molecular Structure Analysis
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
TB-CPPC has been studied for its potential applications in a variety of scientific research fields. In medicinal chemistry, TB-CPPC has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially be used to treat diseases such as Alzheimer’s and Parkinson’s. In organic synthesis, TB-CPPC has been studied as a potential reagent for the synthesis of other organic compounds. TB-CPPC has also been studied for its potential applications in biochemistry, where it has been studied as a potential ligand for metal ions.
Mecanismo De Acción
The mechanism of action of TB-CPPC is not yet fully understood. However, it is thought that TB-CPPC may act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially be used to treat diseases such as Alzheimer’s and Parkinson’s.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-CPPC are not yet fully understood. However, it is thought that TB-CPPC may act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting the activity of AChE could potentially lead to an increase in the levels of acetylcholine in the body, which could have a variety of effects on the body, including increased alertness, improved memory, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TB-CPPC in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. The main limitation of using TB-CPPC in lab experiments is its relatively low yield, which can make it difficult to obtain large amounts of the compound.
Direcciones Futuras
The potential future directions for TB-CPPC research include the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry, the investigation of its potential biochemical and physiological effects, and the development of new analytical techniques to better characterize the compound. Additionally, further research could be done to explore the potential applications of TB-CPPC in organic synthesis, biochemistry, and other scientific research fields.
Métodos De Síntesis
TB-CPPC can be synthesized by a variety of methods. The most commonly used method is the Suzuki reaction, which involves the coupling of two molecules with a palladium catalyst. This method has been used to synthesize TB-CPPC from 4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl bromide and tert-butyl piperidine-1-carboxylate. Another method for synthesizing TB-CPPC is the Buchwald-Hartwig reaction, which involves the coupling of two molecules with a palladium catalyst and an amine. This method has been used to synthesize TB-CPPC from 4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl chloride and tert-butyl piperidine-1-carboxylate.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate involves the reaction of 4-chloro-3aH-imidazo[4,5-c]pyridine with piperidine-1-carboxylic acid, followed by protection of the carboxylic acid group with tert-butyl and subsequent purification.", "Starting Materials": [ "4-chloro-3aH-imidazo[4,5-c]pyridine", "piperidine-1-carboxylic acid", "tert-butyl chloride", "diisopropylethylamine", "dimethylformamide", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3aH-imidazo[4,5-c]pyridine and piperidine-1-carboxylic acid in dimethylformamide.", "Step 2: Add diisopropylethylamine to the reaction mixture to act as a base.", "Step 3: Add tert-butyl chloride to the reaction mixture to protect the carboxylic acid group.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Dilute the reaction mixture with dichloromethane and wash with sodium bicarbonate solution and water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 7: Purify the crude product by column chromatography to obtain tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate." ] } | |
Número CAS |
1251021-83-6 |
Fórmula molecular |
C16H21ClN4O2 |
Peso molecular |
336.82 |
Nombre IUPAC |
tert-butyl 4-(4-chloro-1H-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(14(17)20-11)19-9-18-12/h8-10H,4-7H2,1-3H3,(H,18,19) |
Clave InChI |
VRTBZTFXKPPDCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=C3C(=C2)NC=N3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2790567.png)
![4-Cyclobutyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2790568.png)


![2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2790574.png)

![3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790576.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2790580.png)
![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)
![2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2790582.png)


![cyclopentane;dicyclohexyl-[(1R)-1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;iron](/img/structure/B2790588.png)